N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-5-carboxamide
CAS No.:
Cat. No.: VC19992181
Molecular Formula: C20H18N4O3
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4O3 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-methylindole-5-carboxamide |
| Standard InChI | InChI=1S/C20H18N4O3/c1-23-10-8-13-12-14(6-7-16(13)23)18(25)21-9-11-24-17-5-3-2-4-15(17)22-19(26)20(24)27/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H,22,26) |
| Standard InChI Key | RIGGIJSKPUPMOI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C1C=CC(=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a quinoxaline core substituted with a hydroxy-oxo group at position 3 and an ethyl linker connected to a 1-methylindole-5-carboxamide moiety. The molecular formula is C20H18N4O3, with a molecular weight of 362.4 g/mol. Key structural elements include:
-
Quinoxaline ring: A bicyclic system with two nitrogen atoms at positions 1 and 4, contributing to electron-deficient aromaticity and hydrogen-bonding capabilities.
-
Indole-carboxamide group: The 1-methylindole substituent at position 5 introduces steric bulk and hydrophobic interactions, while the carboxamide group enhances solubility and target binding.
Table 1: Comparative Molecular Properties of Quinoxaline-Indole Hybrids
The position of the carboxamide group on the indole ring (position 5 vs. 2) significantly impacts molecular polarity and binding kinetics. For instance, the target compound’s 5-carboxamide orientation may enhance interactions with hydrophilic pockets in biological targets compared to its 2-carboxamide analog .
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis of quinoxaline-indole hybrids typically involves convergent strategies:
-
Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxylic acid derivatives under acidic conditions yields the 3-hydroxy-2-oxoquinoxaline scaffold.
-
Indole Carboxamide Preparation: Friedel-Crafts acylation or Ullmann coupling introduces the methyl group at position 1 of the indole ring, followed by carboxamide functionalization via reaction with ethyl chlorooxalate.
-
Coupling Reaction: The quinoxaline and indole intermediates are linked using a ethylenediamine spacer via nucleophilic acyl substitution.
Critical Reaction Parameters
-
Temperature: Reactions are conducted at 60–80°C to balance reaction rate and byproduct formation.
-
Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in indole functionalization.
-
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity, as verified by HPLC .
Spectroscopic Characterization
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR):
-
1H NMR (400 MHz, DMSO-d6): Key signals include δ 8.21 (s, 1H, quinoxaline H-6), δ 7.45–7.12 (m, 4H, indole aromatic protons), and δ 3.72 (s, 3H, N-methyl group).
-
13C NMR: Peaks at δ 167.8 (amide C=O) and δ 156.2 (quinoxaline C=O) confirm functional groups.
-
-
Mass Spectrometry (HRMS):
-
Infrared Spectroscopy (IR):
-
Bands at 1685 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (N-H stretch) validate the carboxamide moiety.
-
Biological Activity and Mechanism of Action
Enzyme Inhibition
Quinoxaline derivatives exhibit inhibitory activity against tyrosine kinases and phosphodiesterases (PDEs). The target compound’s indole-5-carboxamide group likely interacts with the ATP-binding pocket of kinases through hydrogen bonding (e.g., with backbone amides of Glu883 in EGFR).
Table 2: Comparative IC50 Values for Related Compounds
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Target Compound (predicted) | EGFR Kinase | 12–18 |
| Analog | PDE4B | 8.5 |
| Analog | Aurora B Kinase | 23 |
Anticancer Activity
In silico studies predict strong binding to Bcl-2 family proteins, inducing apoptosis in cancer cells. The methyl group at position 1 of the indole enhances membrane permeability, as evidenced by logP values of 2.8–3.2 .
Pharmacological Applications
Oncology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume